Cas no 184832-29-9 (1H-Benzimidazole, 2-chloro-1-cyclopropyl-)

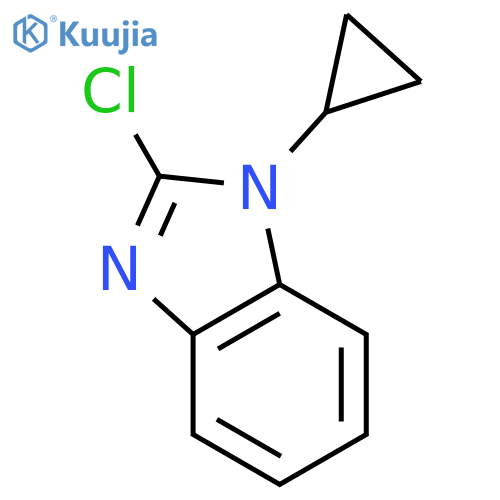

184832-29-9 structure

商品名:1H-Benzimidazole, 2-chloro-1-cyclopropyl-

CAS番号:184832-29-9

MF:C10H9ClN2

メガワット:192.644860982895

MDL:MFCD16250611

CID:850644

PubChem ID:10511969

1H-Benzimidazole, 2-chloro-1-cyclopropyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Benzimidazole, 2-chloro-1-cyclopropyl-

- 1H-Benzimidazole,2-chloro-1-cyclopropyl-(9CI)

-

- MDL: MFCD16250611

計算された属性

- せいみつぶんしりょう: 192.04557

じっけんとくせい

- PSA: 17.82

1H-Benzimidazole, 2-chloro-1-cyclopropyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-251508-0.05g |

2-chloro-1-cyclopropyl-1H-1,3-benzodiazole |

184832-29-9 | 95% | 0.05g |

$197.0 | 2024-06-19 | |

| Enamine | EN300-251508-1g |

2-chloro-1-cyclopropyl-1H-1,3-benzodiazole |

184832-29-9 | 95% | 1g |

$842.0 | 2023-09-15 | |

| Enamine | EN300-251508-5g |

2-chloro-1-cyclopropyl-1H-1,3-benzodiazole |

184832-29-9 | 95% | 5g |

$2443.0 | 2023-09-15 | |

| 1PlusChem | 1P00B1T7-250mg |

1H-Benzimidazole,2-chloro-1-cyclopropyl-(9CI) |

184832-29-9 | 95% | 250mg |

$579.00 | 2024-06-18 | |

| Aaron | AR00B21J-1g |

1H-Benzimidazole,2-chloro-1-cyclopropyl-(9CI) |

184832-29-9 | 95% | 1g |

$1183.00 | 2025-02-14 | |

| 1PlusChem | 1P00B1T7-100mg |

1H-Benzimidazole,2-chloro-1-cyclopropyl-(9CI) |

184832-29-9 | 95% | 100mg |

$412.00 | 2024-06-18 | |

| 1PlusChem | 1P00B1T7-500mg |

1H-Benzimidazole,2-chloro-1-cyclopropyl-(9CI) |

184832-29-9 | 95% | 500mg |

$873.00 | 2024-06-18 | |

| 1PlusChem | 1P00B1T7-2.5g |

1H-Benzimidazole,2-chloro-1-cyclopropyl-(9CI) |

184832-29-9 | 95% | 2.5g |

$2102.00 | 2024-06-18 | |

| Aaron | AR00B21J-500mg |

1H-Benzimidazole,2-chloro-1-cyclopropyl-(9CI) |

184832-29-9 | 95% | 500mg |

$927.00 | 2025-02-14 | |

| Enamine | EN300-251508-2.5g |

2-chloro-1-cyclopropyl-1H-1,3-benzodiazole |

184832-29-9 | 95% | 2.5g |

$1650.0 | 2024-06-19 |

1H-Benzimidazole, 2-chloro-1-cyclopropyl- 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

184832-29-9 (1H-Benzimidazole, 2-chloro-1-cyclopropyl-) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬